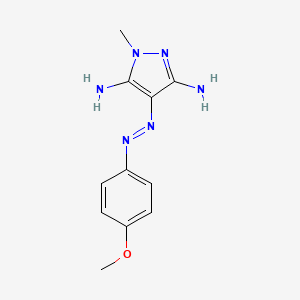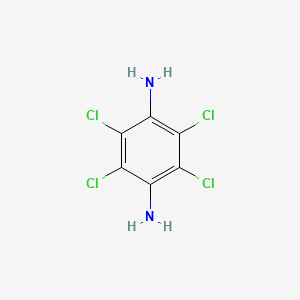
1,4-Benzenediamine, 2,3,5,6-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, 2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C6H4Cl4N2 and a molecular weight of 245.92136 g/mol It is a derivative of 1,4-benzenediamine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, 2,3,5,6-tetrachloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-benzenediamine. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, 2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Dichlorinated or monochlorinated benzenediamines.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzenediamine, 2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine: The parent compound without chlorine substitutions.
2,3,5,6-Tetrachloroaniline: Similar structure but with only one amino group.
1,4-Diaminobenzene: Another derivative with different substitution patterns.
Uniqueness
1,4-Benzenediamine, 2,3,5,6-tetrachloro- is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to its parent compound and other derivatives.
Propriétés
Formule moléculaire |
C6H4Cl4N2 |
|---|---|
Poids moléculaire |
245.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachlorobenzene-1,4-diamine |
InChI |
InChI=1S/C6H4Cl4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 |
Clé InChI |
JEFLTMZOOWERRP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



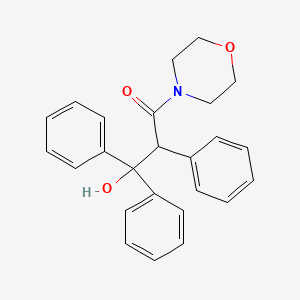
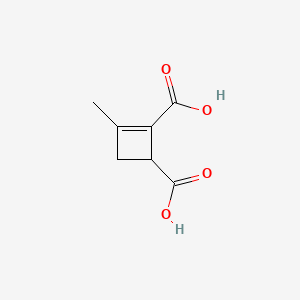
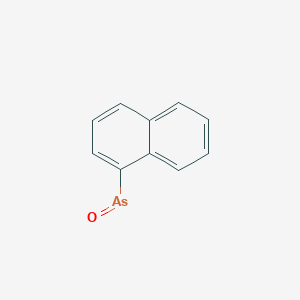
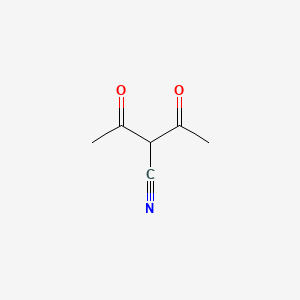
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
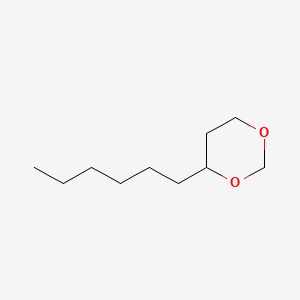
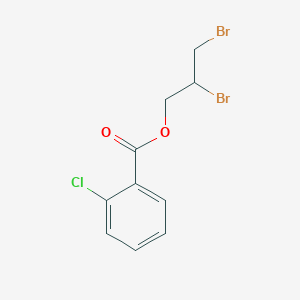
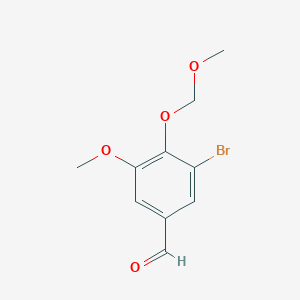
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

